molecular formula C6H2Cl2O2S B3271886 2,5-Dichlorothiophene-3,4-dicarbaldehyde CAS No. 55581-76-5

2,5-Dichlorothiophene-3,4-dicarbaldehyde

Cat. No.: B3271886
CAS No.: 55581-76-5
M. Wt: 209.05 g/mol
InChI Key: ZIXJTXBFQQXHTN-UHFFFAOYSA-N
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Description

2,5-Dichlorothiophene-3,4-dicarbaldehyde is a chemical compound with the molecular formula C6H2Cl2O2S and a molecular weight of 209.05 g/mol . This compound is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two chlorine atoms and two aldehyde groups attached to the thiophene ring. It is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichlorothiophene-3,4-dicarbaldehyde typically involves the chlorination of thiophene derivatives followed by formylation. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms into the thiophene ring. Subsequent formylation can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of formylating agents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichlorothiophene-3,4-dicarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dichlorothiophene-3,4-dicarbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the development of biologically active molecules and probes for studying biochemical pathways.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2,5-Dichlorothiophene-3,4-dicarbaldehyde depends on its specific application. In chemical reactions, its reactivity is primarily influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating effects of the aldehyde groups. These electronic effects facilitate various nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dichlorothiophene-3,4-dicarbaldehyde is unique due to the presence of both chlorine atoms and aldehyde groups on the thiophene ring. This combination of functional groups provides distinct reactivity patterns, making it a valuable compound for diverse chemical transformations and applications .

Properties

IUPAC Name

2,5-dichlorothiophene-3,4-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2O2S/c7-5-3(1-9)4(2-10)6(8)11-5/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXJTXBFQQXHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(SC(=C1C=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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